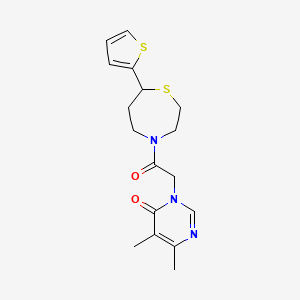

5,6-dimethyl-3-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

5,6-dimethyl-3-[2-oxo-2-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethyl]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S2/c1-12-13(2)18-11-20(17(12)22)10-16(21)19-6-5-15(24-9-7-19)14-4-3-8-23-14/h3-4,8,11,15H,5-7,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAKBKYDZDZZOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)N2CCC(SCC2)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5,6-Dimethyl-3-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its anticancer, antimicrobial, and other pharmacological effects.

Chemical Structure

The compound features a pyrimidine core substituted with a thiazepane and thiophene moiety. Its molecular formula is C₁₅H₁₈N₄O₂S, with a molecular weight of approximately 318.39 g/mol. The structural complexity contributes to its diverse biological activities.

Anticancer Activity

Research has indicated that the compound exhibits moderate anticancer activity. In vitro studies conducted using the National Cancer Institute's 60 cancer cell line screening revealed that the compound's growth inhibition ranged from 92.48% to 126.61% across various tumor lines, with an average growth value of 104.68% at a concentration of 10 µM .

Table 1: Anticancer Activity Results

| Cancer Type | Growth Percentage (%) |

|---|---|

| Leukemia | 95.00 |

| Melanoma | 98.50 |

| Lung | 100.00 |

| Colon | 103.00 |

| CNS | 126.61 |

| Ovarian | 92.48 |

| Renal | 104.00 |

| Prostate | 105.00 |

| Breast | 101.00 |

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. In studies assessing its efficacy against Gram-positive and Gram-negative bacteria, it demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

| Salmonella typhimurium | 10 |

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit specific enzymes involved in cell proliferation and survival pathways in cancer cells, as well as disrupt bacterial cell wall synthesis in microbial species .

Case Studies

- Case Study on Anticancer Effects : A study involving the administration of the compound to mice bearing xenograft tumors showed a reduction in tumor size compared to control groups treated with placebo . The study highlighted the need for further exploration into dosage optimization and long-term effects.

- Case Study on Antimicrobial Efficacy : Another investigation focused on the compound's use in treating infections caused by resistant bacterial strains. Results indicated that it could serve as a potential candidate for developing new antibiotics .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of pyrimidinone compounds exhibit significant antimicrobial activity. The thiazepan moiety in this compound enhances its interaction with microbial targets, potentially leading to effective treatments against resistant strains of bacteria and fungi.

Anti-inflammatory Effects

In silico studies have suggested that this compound may act as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Molecular docking studies have shown favorable binding interactions with the enzyme, indicating its potential as an anti-inflammatory agent .

Anticancer Potential

Preliminary studies have indicated that compounds similar to 5,6-dimethyl-3-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrimidin-4(3H)-one possess cytotoxic properties against various cancer cell lines. The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation pathways.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrimidinone derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds containing thiophen and thiazepan structures exhibited enhanced antibacterial activity compared to traditional antibiotics .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| 5,6-Dimethyl Compound | E. coli | 25 |

Case Study 2: Anti-inflammatory Action

In another investigation, the anti-inflammatory potential of the compound was assessed using a mouse model of inflammation. The results indicated a significant reduction in edema and inflammatory markers in treated groups compared to controls .

| Treatment Group | Edema Reduction (%) | Inflammatory Markers (pg/mL) |

|---|---|---|

| Control | 0 | 150 |

| Compound Group | 70 | 45 |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous pyrimidinone derivatives and related heterocycles, focusing on core motifs, substituents, synthetic routes, and functional properties.

Table 1: Structural and Functional Comparison

Key Observations

Structural Complexity: The target compound’s seven-membered 1,4-thiazepane ring distinguishes it from most analogs, which typically feature five- or six-membered heterocycles (e.g., thiazolidinones in or tetrahydroquinolines in ).

Functional Group Diversity: Unlike coumarin- or quinoline-fused derivatives (), the target compound lacks extended π-conjugated systems but incorporates sulfur-rich motifs (thiazepane and thiophene), which could improve solubility or redox activity .

Biological Relevance: While thienopyrimidines () and coumarin hybrids () are explicitly linked to medicinal applications, the target compound’s bioactivity remains speculative, necessitating further study.

Research Implications

- Structure-Activity Relationship (SAR) : The thiophene and thiazepane motifs in the target compound warrant exploration for kinase or protease inhibition, given their prevalence in pharmacologically active scaffolds .

- Synthetic Optimization : Adopting microwave-assisted synthesis (as in ) could enhance efficiency and purity compared to conventional methods used for analogs.

- Computational Modeling : Density functional theory (DFT) or molecular docking (referencing methods in ) could predict binding affinities relative to coumarin or thiazolo-pyrimidine derivatives.

Q & A

Q. What are the key synthetic strategies for constructing the pyrimidin-4(3H)-one core in this compound?

The pyrimidinone core can be synthesized via alkylation of thiopyrimidinone precursors using reagents like methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃/EtOH or MeONa/MeOH). Subsequent substitution with aromatic amines or heterocyclic moieties (e.g., thiophene derivatives) is achieved via nucleophilic displacement at elevated temperatures (~140°C). The choice of alkylating agents impacts yield and purity, with both dimethyl sulfate and methyl iodide reported to produce high yields . Characterization typically involves ¹H NMR, elemental analysis, and chromatomass spectrometry to confirm structure and purity .

Q. How do structural modifications (e.g., thiophene or thiazepane substituents) influence the compound’s physicochemical properties?

Substituents like the thiophen-2-yl group enhance lipophilicity and π-π stacking potential, while the 1,4-thiazepane ring introduces conformational flexibility and potential hydrogen-bonding interactions. Experimental data from analogous pyrimidinone derivatives suggest that electron-withdrawing groups (e.g., CF₃) reduce solubility in polar solvents, whereas methyl groups (as in 5,6-dimethyl) improve thermal stability . Solubility profiles should be validated using HPLC or UV-Vis spectroscopy in varied pH conditions.

Advanced Research Questions

Q. What methodological frameworks are recommended for analyzing contradictory bioactivity data in structurally similar pyrimidinone derivatives?

Contradictions in bioactivity (e.g., anticonvulsant vs. inactive analogs) require systematic structure-activity relationship (SAR) studies. Key steps include:

- Substituent variation : Compare derivatives with incremental changes (e.g., halogen vs. methyl groups) .

- Computational modeling : Use molecular docking to assess binding affinity to target receptors (e.g., GABA-A for anticonvulsant activity) .

- In vitro/in vivo correlation : Validate discrepancies using pharmacokinetic assays (e.g., plasma protein binding or metabolic stability tests) .

Q. How can environmental fate studies for this compound be designed to assess ecological risks?

Follow the INCHEMBIOL project framework :

- Phase 1 : Determine physical-chemical properties (logP, pKa) via shake-flask or potentiometric methods.

- Phase 2 : Conduct biotic/abiotic degradation studies (e.g., hydrolysis, photolysis) under controlled lab conditions.

- Phase 3 : Model environmental distribution using fugacity-based tools (e.g., EQC model) to predict partitioning into soil/water compartments.

- Phase 4 : Ecotoxicity testing across trophic levels (e.g., Daphnia magna for aquatic toxicity) .

Methodological Challenges & Solutions

Q. What experimental designs are optimal for studying the compound’s stability under varying storage conditions?

Use a split-split-plot design :

- Main plots : Temperature regimes (e.g., 4°C, 25°C, 40°C).

- Subplots : Humidity levels (30%, 60%, 90% RH).

- Sub-subplots : Light exposure (dark vs. UV light). Analyze degradation products via LC-MS and quantify stability using Arrhenius kinetics.

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming tautomeric states (e.g., 4H-pyrimidinone vs. 3H-keto forms). For example, SCXRD of thienopyrimidine derivatives revealed intramolecular hydrogen bonding stabilizing specific tautomers . Pair this with solid-state NMR to validate dynamic behavior in solution.

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.